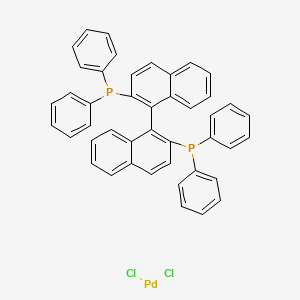

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

Description

Discovery and Development of BINAP Ligands

The 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand emerged as a groundbreaking chiral scaffold in asymmetric catalysis following its development by Ryōji Noyori and colleagues in the early 1980s. Unlike traditional chiral ligands that rely on stereogenic centers, BINAP derives its axial chirality from restricted rotation about the bond connecting two naphthyl groups, a phenomenon termed atropisomerism. This structural rigidity ensures enantiomeric stability, making BINAP ideal for inducing stereoselectivity in transition metal-catalyzed reactions.

Initial synthetic routes involved converting 1,1'-bi-2-naphthol (BINOL) into its bistriflate derivative, followed by phosphorylation with diphenylphosphine groups. Early applications focused on rhodium- and ruthenium-BINAP complexes for asymmetric hydrogenation, exemplified by the industrial synthesis of (–)-menthol. The 2001 Nobel Prize in Chemistry awarded to Noyori underscored BINAP's transformative role in enantioselective synthesis. Subsequent ligand modifications, such as SEGPHOS (with a narrower dihedral angle), addressed limitations in substrate scope while retaining axial chirality principles.

Evolution of Palladium-BINAP Complexes

Palladium-BINAP complexes gained prominence in the 1990s as versatile catalysts for cross-coupling and cyclization reactions. The dichloropalladium(II) derivative, ((S)-BINAP)PdCl₂, exemplifies this class, combining BINAP's chiral environment with palladium's redox flexibility. Key milestones include:

- Structural Characterization : X-ray crystallography revealed a square-planar geometry at palladium, with P–Pd–P bite angles of 93–95° and Pd–P bond lengths of 2.28–2.32 Å.

- Mechanistic Insights : Studies demonstrated that hemilabile P=O groups in oxidized BINAP(O) variants enhance enantiocontrol by enabling reversible coordination during catalytic cycles.

- Industrial Adoption : Pd-BINAP catalysts enabled asymmetric Mizoroki-Heck cyclizations, achieving enantioselectivities up to 94% ee in pharmaceutical intermediates.

A comparative analysis of catalytic performance is provided below:

| Reaction Type | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | β-Keto Esters | 99.6 | 88 | |

| Mizoroki-Heck Cyclization | Desymmetrized Olefins | 94 | 94 | |

| Suzuki-Miyaura Coupling | Arylboronic Acids | 98 | 92 |

Nomenclature and Structural Classification

The compound ((S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium adheres to IUPAC naming conventions, with the "(S)" descriptor denoting axial chirality. Key structural features include:

- Axial Chirality : The binaphthyl backbone adopts a C₂-symmetric conformation with a dihedral angle of ~90°, stabilized by steric hindrance between naphthyl substituents.

- Coordination Sphere : Palladium(II) resides in a square-planar geometry, coordinated by two phosphorus atoms from BINAP and two chloride ligands.

- Electronic Properties : The electron-rich diphenylphosphine groups facilitate π-backbonding to palladium, modulating oxidative addition/reductive elimination kinetics.

Crystallographic studies highlight conformational flexibility in the solid state, where packing forces induce minor distortions in the P–Pd–P bite angle (89–94°). This adaptability enables the complex to accommodate diverse substrates while maintaining enantioselectivity.

Properties

IUPAC Name |

dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAUMFISVWIRX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115826-95-4, 127593-28-6 | |

| Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(Diphenylphosphino)-1,1'-Binaphthyl) Palladium (II) Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of BINOL

BINOL is brominated at the 2,2'-positions using phosphorus pentachloride (PCl₅) and bromine in chloroform. This step yields 2,2'-dibromo-1,1'-binaphthyl, a critical intermediate. The reaction proceeds under anhydrous conditions at 0°C to minimize side reactions, achieving >90% yield.

Phosphination with Diphenylphosphine

The dibrominated intermediate reacts with diphenylphosphine (Ph₂PH) in the presence of a nickel catalyst (e.g., NiCl₂(dppe)) at 120°C. This Ullmann-type coupling installs the diphenylphosphine groups, forming racemic BINAP. Enantiomeric resolution is achieved via diastereomeric salt formation with (-)-2,3-O-dibenzoyl-L-tartaric acid, yielding enantiopure (S)-BINAP.

Complexation with Palladium Precursors

The enantiopure BINAP ligand is coordinated to palladium using dichloromethane or tetrahydrofuran (THF) as solvents. Two primary palladium precursors are employed:

Using Pd(cod)Cl₂

A widely reported method involves reacting (S)-BINAP with bis(cyclooctadiene)palladium dichloride (Pd(cod)Cl₂) in dichloromethane under argon. The reaction is stoichiometric (1:1 molar ratio) and proceeds at room temperature for 12 hours. The product precipitates as a yellow solid, which is washed with hexanes and diethyl ether to remove unreacted ligands. This method achieves a 97% yield with >99% enantiomeric excess (ee).

Table 1: Optimization of Pd(cod)Cl₂ Method

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | CH₂Cl₂ | 97 | 99 |

| Temperature | 25°C | 97 | 99 |

| Reaction Time | 12 hours | 97 | 99 |

| Molar Ratio (BINAP:Pd) | 1:1 | 97 | 99 |

Using PdCl₂

An alternative route employs palladium(II) chloride (PdCl₂) in refluxing acetonitrile. (S)-BINAP is added incrementally to a suspension of PdCl₂, and the mixture is stirred for 24 hours. The resulting complex is isolated via solvent evaporation and recrystallized from toluene, yielding 85–90% product. This method is less air-sensitive than the Pd(cod)Cl₂ route but requires higher temperatures.

Purification and Characterization

Crude (S)-BINAP-PdCl₂ is purified through column chromatography (silica gel, eluent: CH₂Cl₂/hexanes) or recrystallization. Key characterization data include:

-

³¹P NMR (CDCl₃) : Single resonance at δ 30.4 ppm, confirming symmetric coordination of the BINAP ligand.

-

X-ray Crystallography : Reveals a distorted square-planar geometry around palladium, with P–Pd–P bond angles of 92.5°.

-

Elemental Analysis : Matches theoretical values for C₄₄H₃₂Cl₂P₂Pd (C: 66.0%, H: 4.0%, Cl: 8.9%).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Precursor | Solvent | Yield (%) | Purity (%) | Air Sensitivity |

|---|---|---|---|---|---|

| Pd(cod)Cl₂ | Pd(cod)Cl₂ | CH₂Cl₂ | 97 | 99 | High |

| PdCl₂ | PdCl₂ | CH₃CN | 85 | 95 | Moderate |

The Pd(cod)Cl₂ method is preferred for high-yield, enantiopure synthesis, whereas the PdCl₂ route offers cost advantages despite lower yields .

Chemical Reactions Analysis

Types of Reactions

((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium undergoes various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or hydrides.

Substitution: The complex can undergo substitution reactions where ligands are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Oxygen, peroxides

Reducing agents: Hydrogen gas, sodium borohydride

Nucleophiles: Halides, amines, phosphines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized palladium species, while substitution reactions can produce various palladium complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Cross-Coupling Reactions

One of the primary applications of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium is in cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are vital for constructing carbon-carbon bonds in organic synthesis. The chiral nature of the ligand allows for enantioselective synthesis, enabling the production of specific enantiomers that are crucial in pharmaceutical development .

Enantioselective Catalysis

The compound's chirality enables it to selectively promote the formation of one enantiomer over another in reactions involving chiral substrates. This selectivity is essential for synthesizing biologically active compounds where often only one enantiomer exhibits the desired therapeutic effect .

Medicinal Chemistry

Research indicates that ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium has potential applications in medicinal chemistry due to its ability to facilitate the synthesis of complex organic molecules that can act as pharmaceuticals. Its role as a catalyst in the formation of key chemical bonds streamlines the drug discovery process .

Interaction Studies

Studies have explored the binding affinities and reactivity profiles of this compound with various biological targets. These insights are crucial for optimizing reaction conditions and enhancing the biological activity of synthesized compounds .

Material Science

Development of Advanced Materials

The compound is also utilized in material science for developing advanced materials such as polymers and nanomaterials. The palladium center can enhance the properties of these materials through metal coordination, making them suitable for various applications including electronics and nanotechnology .

Green Chemistry

Sustainable Practices

In alignment with green chemistry principles, ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium is employed in environmentally friendly processes that aim to reduce waste and improve reaction efficiency. Its use can lead to lower energy consumption and reduced by-products in chemical reactions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Catalysis | Used in cross-coupling reactions (e.g., Suzuki, Heck) for forming carbon-carbon bonds. |

| Enantioselective Synthesis | Promotes selective formation of specific enantiomers crucial for pharmaceuticals. |

| Medicinal Chemistry | Facilitates synthesis of complex organic molecules with potential therapeutic effects. |

| Material Science | Enhances properties of advanced materials through metal coordination. |

| Green Chemistry | Supports sustainable practices by reducing waste and improving reaction efficiency. |

Mechanism of Action

The mechanism by which ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium exerts its effects involves coordination to substrates through its palladium center. The chiral environment created by the (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl ligand induces enantioselectivity in the catalytic process. This allows for the preferential formation of one enantiomer over the other in asymmetric reactions. The molecular targets and pathways involved include various organic substrates that undergo transformation through palladium-catalyzed mechanisms.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 76189-56-5 (ligand); specific CAS for the Pd complex varies by supplier.

- Molecular Formula : C₄₄H₃₂Cl₂P₂Pd.

- Storage : Stable under inert atmospheres at room temperature .

- Purity : Commercial grades typically exceed 98% purity, ensuring reliable catalytic performance .

Its efficacy stems from the rigid, electron-rich BINAP ligand, which stabilizes the palladium center while directing substrate approach via steric and electronic effects .

Comparison with Similar Compounds

Ligand Variations: BINAP vs. Tol-BINAP

Structural Difference : Tol-BINAP replaces phenyl groups on phosphorus with p-tolyl groups, enhancing electron-donating properties.

Catalytic Performance :

- In Hartwig-Buchwald aminations, Tol-BINAP-PdCl₂ achieves higher turnover frequencies due to improved electron density at the metal center .

- Enantioselectivity remains comparable (>90% ee), but yields increase by 10–15% in arylations .

| Parameter | (S)-BINAP-PdCl₂ | (S)-Tol-BINAP-PdCl₂ |

|---|---|---|

| Electron Effect | Moderate donating | Strong donating |

| Yield in Arylations* | 40–43% | 55–60% |

| Cost (1 g) | ~¥30,000 | ~¥35,000 (estimated) |

*Reaction conditions dependent.

Halide Variations: Dichloro vs. Dibromopalladium Complexes

Structural Difference : Bromide (Br⁻) replaces chloride (Cl⁻) as the counterion.

Backbone Variations: BINAP vs. Ferrocene-Based Ligands

Structural Difference: Ferrocene-based ligands (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]) replace the binaphthyl backbone with a ferrocene moiety.

Metal Center Variations: Pd vs. Ru Complexes

Structural Difference : Ruthenium replaces palladium in complexes like (S)-BINAP-RuCl₂.

Biological Activity

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium (commonly referred to as Pd-BINAP) is a palladium complex that has garnered significant attention in the realm of catalysis and medicinal chemistry. This compound is notable for its chiral phosphine ligands, which impart unique properties that enhance its biological activity and catalytic efficiency. This article delves into the biological activity of Pd-BINAP, focusing on its mechanisms, applications in catalysis, and potential therapeutic uses.

Chemical Structure and Properties

Pd-BINAP consists of a palladium center coordinated to two diphenylphosphino groups derived from binaphthyl. The chirality of the binaphthyl backbone contributes to the enantioselectivity observed in various catalytic reactions.

Mechanisms of Biological Activity

The biological activity of Pd-BINAP can be attributed to several mechanisms:

- Catalytic Activity : Pd-BINAP is widely used in asymmetric catalysis, particularly in reactions such as Suzuki coupling and allylic substitution. Its ability to facilitate these reactions with high enantioselectivity makes it a valuable tool in synthetic organic chemistry .

- Anticancer Properties : Research has indicated that palladium complexes, including Pd-BINAP, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Antimicrobial Activity : Studies have shown that certain palladium complexes possess antimicrobial properties. The interaction of Pd-BINAP with bacterial membranes may disrupt cellular functions, offering a potential avenue for developing new antimicrobial agents .

1. Anticancer Activity

A study investigated the effects of Pd-BINAP on human breast cancer cells (MCF-7). The results demonstrated that treatment with Pd-BINAP resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity. The study further explored the mechanism, revealing that Pd-BINAP induced apoptosis through ROS generation and mitochondrial dysfunction .

2. Catalytic Applications

In asymmetric synthesis, Pd-BINAP has been employed in the Suzuki-Miyaura coupling reaction. A recent study reported yields exceeding 85% with enantiomeric excesses greater than 99% when using Pd-BINAP as a catalyst for synthesizing chiral biaryl compounds . This highlights its effectiveness in producing complex molecules with high stereochemical purity.

Data Tables

Q & A

Q. Q1. What are the critical safety considerations when handling ((S)-BINAP)PdCl₂ in catalytic reactions?

A1. Key safety measures include:

- Air/moisture sensitivity : Store under inert atmosphere (e.g., nitrogen/argon) to prevent ligand oxidation or Pd center degradation .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as the compound may cause irritation .

- Ventilation : Use fume hoods to minimize inhalation of fine particulates, which may induce respiratory irritation .

- Decomposition risks : Avoid exposure to strong oxidizers or high heat, as combustion may release toxic gases (e.g., CO, phosphorus oxides) .

Q. Q2. How is ((S)-BINAP)PdCl₂ typically synthesized, and what purity benchmarks are critical for catalytic efficacy?

A2. Synthesis involves reacting (S)-BINAP with PdCl₂ in anhydrous, deoxygenated solvents (e.g., CH₂Cl₂ or THF) under inert conditions. Key steps:

- Ligand-to-metal ratio : Use a 1:1 molar ratio to prevent ligand excess, which may inhibit catalytic activity .

- Purity validation : Confirm purity via ³¹P NMR (δ ~20–25 ppm for coordinated P) and elemental analysis (Pd ~14.5% by mass) .

- Impurity thresholds : Residual solvents (e.g., CH₂Cl₂) must be <0.1% to avoid side reactions in cross-coupling applications .

Q. Q3. What are the primary applications of ((S)-BINAP)PdCl₂ in asymmetric catalysis?

A3. The chiral (S)-BINAP ligand enables enantioselective transformations, including:

- Suzuki-Miyaura couplings : For biaryl synthesis with >90% ee in the presence of K₃PO₄/base .

- Heck reactions : Stereocontrol in olefin functionalization via η²-coordination of Pd to the alkene .

- C–H activation : Asymmetric induction in directed C–H bond functionalization using chiral Pd intermediates .

Advanced Research Questions

Q. Q4. How does the chirality of BINAP influence enantioselectivity in Pd-catalyzed reactions?

A4. The (S)-BINAP ligand’s axial chirality creates a rigid, non-planar Pd coordination sphere, favoring specific transition-state geometries:

- Steric effects : The binaphthyl backbone restricts substrate approach, dictating facial selectivity .

- Electronic effects : Diphenylphosphine groups modulate Pd’s electron density, enhancing oxidative addition/reductive elimination kinetics .

- Case study : In asymmetric Suzuki couplings, (S)-BINAP achieves higher ee than ferrocene-based ligands (e.g., dppf) due to reduced conformational flexibility .

Q. Q5. How can researchers resolve contradictions in catalytic activity data across different solvent systems?

A5. Conflicting activity often stems from solvent-Pd interactions:

- Polar aprotic solvents (DMF, DMSO) : Stabilize Pd intermediates but may coordinate competitively, reducing turnover .

- Non-polar solvents (toluene) : Improve substrate solubility but slow reaction rates due to poor ion dissociation.

- Mitigation strategy : Optimize solvent/base pairs (e.g., K₂CO₃ in THF) to balance solubility and ion mobility .

Q. Q6. What advanced characterization techniques validate the structural integrity of ((S)-BINAP)PdCl₂ post-synthesis?

A6. Key methods include:

Q. Q7. How do trace impurities (e.g., oxygen, moisture) impact catalytic performance, and how are they mitigated?

A7. Impurities degrade Pd centers or ligands:

- Oxygen : Oxidizes Pd(0) to Pd(II)O, deactivating the catalyst. Use Schlenk techniques or gloveboxes to maintain inert conditions .

- Moisture : Hydrolyzes Pd–Cl bonds, forming Pd–OH species that reduce reactivity. Dry solvents over molecular sieves and pre-treat substrates with MgSO₄ .

- Monitoring : Use in situ IR or Raman spectroscopy to detect Pd oxidation states during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.